

# CAY10416: A Technical Guide for Researchers in Drug Development

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## Compound of Interest

Compound Name:	CAY10416
CAS No.:	443919-96-8
Cat. No.:	B163742

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This guide provides an in-depth technical overview of **CAY10416**, a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the chemical structure, physicochemical properties, mechanism of action, and practical applications of **CAY10416**, grounded in authoritative scientific literature.

## Introduction: The Rationale for Dual COX/LOX Inhibition

Inflammation is a complex biological response implicated in a vast array of pathologies, from arthritis to cancer. The arachidonic acid cascade is a central pathway in mediating inflammatory responses, branching into two major enzymatic routes: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways produce prostaglandins and leukotrienes, respectively—potent lipid mediators that drive inflammation, pain, and fever.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes. However, the discovery of two COX isoforms, the constitutively expressed COX-1 (vital for gastric and renal homeostasis) and the inducible COX-2 (upregulated at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize gastrointestinal side effects. Yet, inhibiting only the COX pathway can shunt the arachidonic acid metabolism towards the 5-LO pathway, potentially exacerbating certain inflammatory conditions.

This understanding spurred the development of dual COX/5-LO inhibitors. By simultaneously blocking both key enzymes, these agents can achieve a more comprehensive blockade of pro-inflammatory mediator synthesis, offering a potentially synergistic anti-inflammatory effect with an improved safety profile. **CAY10416** has emerged as a significant tool in this class, demonstrating high potency and selectivity, making it an invaluable molecule for research in inflammation and oncology.

## Chemical and Physical Properties of CAY10416

**CAY10416** is a synthetic, small-molecule inhibitor belonging to the pyrazole class of compounds. Its detailed chemical and physical characteristics are essential for its proper handling, storage, and application in experimental settings.

Chemical Structure:

- Formal Name: 3-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole[1]
- CAS Number: 443919-96-8[1]
- Molecular Formula: C<sub>29</sub>H<sub>29</sub>FN<sub>2</sub>O<sub>5</sub>S[1]

The structure of **CAY10416** incorporates a central pyrazole scaffold, a common feature in many selective COX-2 inhibitors, functionalized with distinct pharmacophores that confer its dual inhibitory activity.

Physicochemical Data Summary:

Property	Value	Source
Molecular Weight	536.6 g/mol	[1]
Formulation	A crystalline solid	[1]
Purity	≥95%	[1]
Solubility	DMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: 5 mg/mL	[1]
$\lambda_{\text{max}}$	204, 269 nm	[1]
Storage	-20°C	[1]
Stability	≥ 4 years (as supplied)	[1]

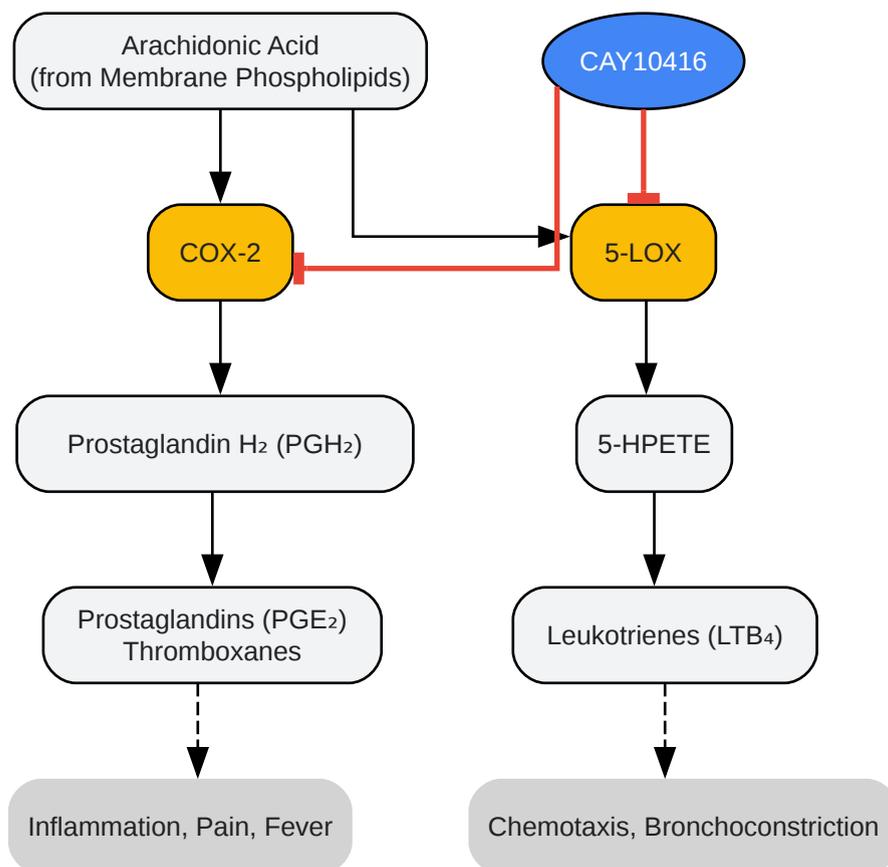
## Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

**CAY10416** exerts its biological effects by potently and selectively inhibiting two key enzymes in the arachidonic acid metabolic pathway: COX-2 and 5-LO.

Upon cellular stimulation by inflammatory signals, phospholipase A<sub>2</sub> releases arachidonic acid from the cell membrane. This free arachidonic acid serves as a substrate for both the COX and 5-LO enzymes.

- **COX Pathway:** COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), the precursor for various prostaglandins (like PGE<sub>2</sub>) and thromboxanes. PGE<sub>2</sub> is a primary mediator of inflammation, pain, and fever. **CAY10416** shows high selectivity for the inducible COX-2 isoform, with over 200-fold greater selectivity for COX-2 versus COX-1, and an IC<sub>50</sub> value of 50 nM for COX-2.[1]
- **5-LO Pathway:** The 5-LO enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotrienes. Leukotriene B<sub>4</sub> (LTB<sub>4</sub>) is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are involved in asthma and allergic responses. **CAY10416** is a highly potent inhibitor of 5-LO, with an IC<sub>50</sub> value of 3 nM.[1]

By inhibiting both pathways, **CAY10416** effectively suppresses the production of a broad spectrum of pro-inflammatory lipid mediators.



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Mechanism of **CAY10416** in the Arachidonic Acid Pathway.

## Biological Activity and Research Applications

The dual inhibitory action of **CAY10416** makes it a valuable tool for investigating pathologies where both prostaglandins and leukotrienes play a significant role. Its primary application has been in cancer research, particularly prostate cancer.

- **Anti-proliferative and Apoptotic Effects:** **CAY10416** has been demonstrated to be an apoptosis-inducing agent.[1] In cellular assays, it inhibits the growth of the LNCaP human prostate carcinoma cell line with an IC<sub>50</sub> value of 83 μM.[1] Furthermore, it shows a 45% inhibition of proliferation in the PC3 human prostate carcinoma cell line at a concentration of

100  $\mu$ M.[1] These findings suggest that **CAY10416** could be a useful tool for exploring novel therapeutic strategies in prostate cancer.[1]

- Anti-Inflammatory Research: Given its mechanism, **CAY10416** is an ideal candidate for in vitro and in vivo models of inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma, where both COX-2 and 5-LO pathways are implicated.

## Experimental Protocols

To ensure reproducibility and scientific rigor, detailed, self-validating protocols are essential. Below is a representative protocol for assessing the anti-proliferative effects of **CAY10416** on the LNCaP prostate cancer cell line using an MTT assay.

### In Vitro Cell Proliferation Assay (MTT) for LNCaP Cells

Objective: To determine the IC<sub>50</sub> value of **CAY10416** on LNCaP cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Materials:

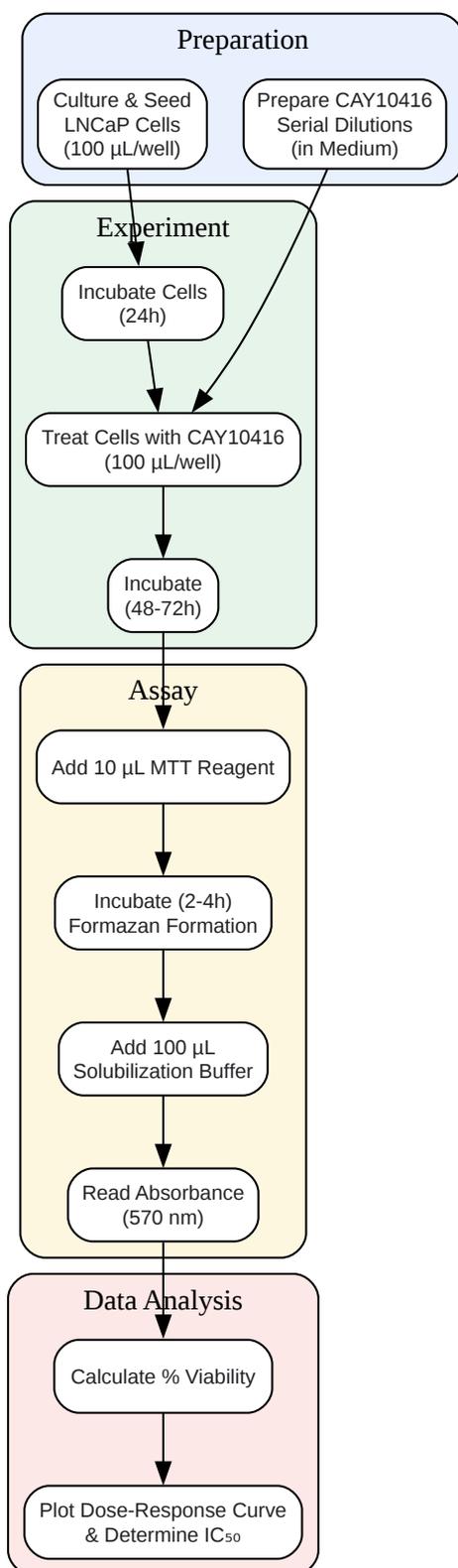
- LNCaP cell line (ATCC® CRL-1740™)
- RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **CAY10416** (crystalline solid)
- Dimethyl sulfoxide (DMSO), cell culture grade
- MTT reagent (5 mg/mL in sterile PBS)[2]
- Solubilization Buffer (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[3]
- Sterile 96-well cell culture plates

- Phosphate-Buffered Saline (PBS)
- Microplate reader (absorbance at 570 nm)

#### Step-by-Step Methodology:

- Cell Culture and Seeding:
  - Culture LNCaP cells in RPMI-1640 + 10% FBS in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Harvest cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and assess viability (e.g., via trypan blue exclusion).
  - Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.
  - Incubate for 24 hours to allow for cell attachment.
- Preparation of **CAY10416** Stock and Working Solutions:
  - Prepare a high-concentration stock solution of **CAY10416** (e.g., 30 mM) in 100% DMSO.
  - Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations (e.g., 2X the final desired concentrations, ranging from 0 µM to 200 µM). The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.
- Treatment of Cells:
  - After 24 hours of incubation, carefully remove the medium from the wells.
  - Add 100 µL of the prepared working solutions of **CAY10416** to the respective wells. Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells. Also, include "medium only" wells for background measurement.
  - Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

- MTT Assay:
  - Following the incubation period, add 10  $\mu$ L of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[4]
  - Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[5]
  - After incubation, add 100  $\mu$ L of Solubilization Buffer to each well to dissolve the purple formazan crystals.[3]
  - Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at 570 nm using a microplate reader.[2]
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control:
    - % Viability =  $\frac{(\text{Absorbance\_Treated} - \text{Absorbance\_Background})}{(\text{Absorbance\_Vehicle} - \text{Absorbance\_Background})} * 100$
  - Plot the % Viability against the log of the **CAY10416** concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC<sub>50</sub> value.



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Workflow for Determining  $IC_{50}$  of **CAY10416** via MTT Assay.

## Conclusion

**CAY10416** is a well-characterized and highly valuable research tool for scientists investigating the roles of the COX-2 and 5-LO pathways in health and disease. Its dual inhibitory mechanism provides a more comprehensive approach to blocking the production of pro-inflammatory eicosanoids than selective COX-2 inhibitors alone. With established anti-proliferative effects in prostate cancer cell lines, **CAY10416** serves as a critical compound for advancing our understanding of inflammation-driven cancers and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for incorporating **CAY10416** into rigorous and reproducible scientific research.

## References

- Barbey, S., Goossens, L., Taverne, T., et al. Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor. *Bioorganic & Medicinal Chemistry Letters*, 12(5), 779-782 (2002). [[Link](#)]
- Singh, P., et al. Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. *Journal of Pain Research*, 9, 921–937 (2016). [[Link](#)]
- LNCaP Cells: Transfection and Cell Culture Protocols. (n.d.). [[Link](#)]
- National Center for Biotechnology Information. Cell Viability Assays. In: *Assay Guidance Manual*. (2013). [[Link](#)]
- Lin, C. Y., et al. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc. *PLoS ONE*, 4(11), e8052 (2009). [[Link](#)]
- Saeed, A., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. *ACS Omega*, 8(20), 17871–17906 (2023). [[Link](#)]
- El-Sayed, M. A. A., et al. Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. *Molecules*, 25(6), 1488 (2020). [[Link](#)]

- Cytion. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. (n.d.). [[Link](#)]
- LNCaP culture conditions +/- androgen treatment. (n.d.). [[Link](#)]
- Al-Warhi, T., et al. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. *Molecules*, 27(18), 6069 (2022). [[Link](#)]

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## Sources

- 1. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]
- 2. MTT assay protocol | Abcam [[abcam.com](http://abcam.com)]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 4. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 5. [atcc.org](http://atcc.org) [[atcc.org](http://atcc.org)]
- 6. [broadpharm.com](http://broadpharm.com) [[broadpharm.com](http://broadpharm.com)]
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